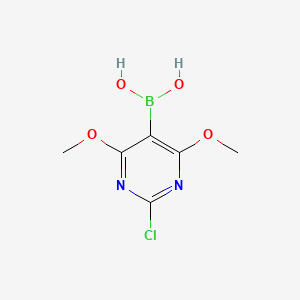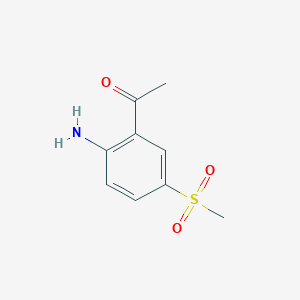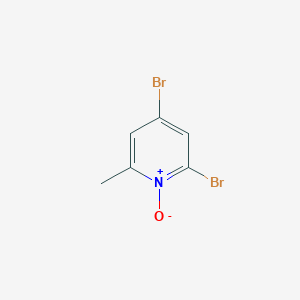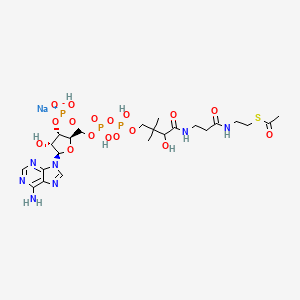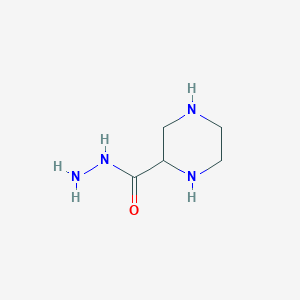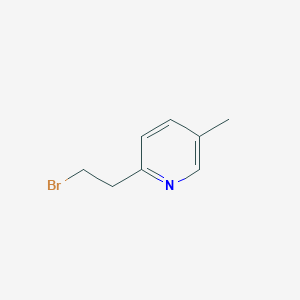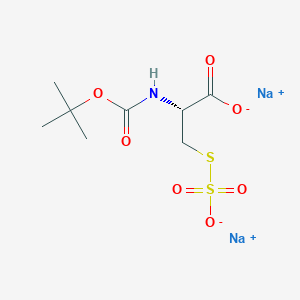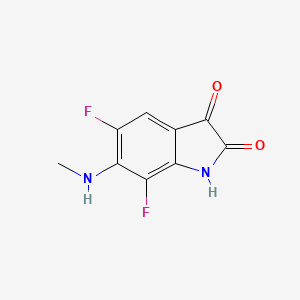
5,7-Difluoro-6-(methylamino)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Difluoro-6-(methylamino)indoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of fluorine atoms at positions 5 and 7, and a methylamino group at position 6, exhibits unique chemical properties that make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoro-6-(methylamino)indoline-2,3-dione typically involves multi-step organic reactions. One common method includes the use of an iron(III) chloride-mediated reaction with hydrazine hydrate in methanol at 60°C. This reaction consistently yields the corresponding indoline derivative . The process may involve several steps, including halogenation, amination, and cyclization reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoro-6-(methylamino)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indoline ring to indoline derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, amines, and organometallic reagents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoline derivatives.
Scientific Research Applications
5,7-Difluoro-6-(methylamino)indoline-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-6-(methylamino)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: A parent compound with similar structural features but lacking the fluorine and methylamino groups.
5,6-Difluoroindoline-2,3-dione: Similar to 5,7-Difluoro-6-(methylamino)indoline-2,3-dione but without the methylamino group.
6-Methylaminoindoline-2,3-dione: Lacks the fluorine atoms present in this compound.
Uniqueness
The presence of both fluorine atoms and the methylamino group in this compound imparts unique chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and bioactivity compared to its analogs .
Properties
Molecular Formula |
C9H6F2N2O2 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
5,7-difluoro-6-(methylamino)-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6F2N2O2/c1-12-7-4(10)2-3-6(5(7)11)13-9(15)8(3)14/h2,12H,1H3,(H,13,14,15) |
InChI Key |
ALCGALSUZLIBGE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C2C(=C1F)NC(=O)C2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n,n-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine](/img/structure/B13121117.png)
![(3aS,6R,6aR,9bS)-6-hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B13121118.png)

